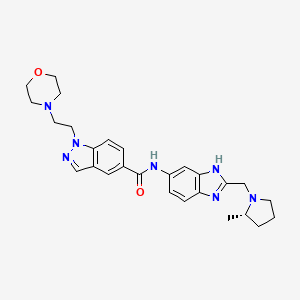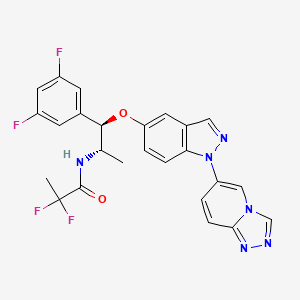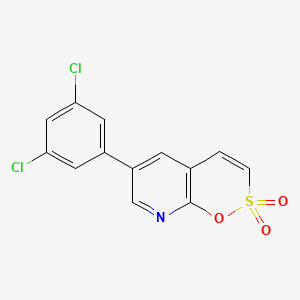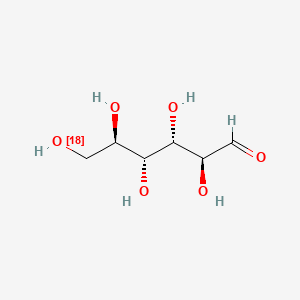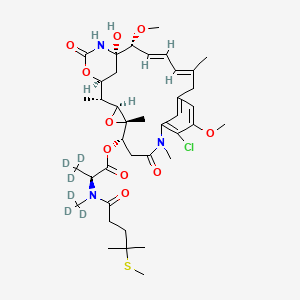
Cdk2/4/6-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cdk2/4/6-IN-2 is a potent inhibitor of cyclin-dependent kinases 2, 4, and 6. These kinases play crucial roles in cell cycle regulation, and their inhibition has significant implications for cancer treatment. The compound has shown promise in preclinical studies for its ability to target and inhibit the activity of these kinases, thereby preventing the proliferation of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cdk2/4/6-IN-2 typically involves a series of organic reactions, including condensation, cyclization, and purification steps. The specific synthetic route can vary, but it generally starts with the preparation of a key intermediate, followed by its functionalization to introduce the desired inhibitory groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The process must comply with regulatory standards for pharmaceutical manufacturing .
Análisis De Reacciones Químicas
Types of Reactions
Cdk2/4/6-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s inhibitory activity .
Aplicaciones Científicas De Investigación
Cdk2/4/6-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of cyclin-dependent kinases and their role in cell cycle regulation.
Biology: Employed in cell biology to investigate the effects of kinase inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating cancers that exhibit dysregulated kinase activity.
Industry: Utilized in the development of new anticancer drugs and in high-throughput screening assays to identify other kinase inhibitors
Mecanismo De Acción
Cdk2/4/6-IN-2 exerts its effects by binding to the active sites of cyclin-dependent kinases 2, 4, and 6, thereby inhibiting their activity. This inhibition prevents the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle. As a result, the compound induces cell cycle arrest at the G1 phase, preventing cancer cell proliferation. The molecular targets include the ATP-binding sites of the kinases, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Vanoxerine dihydrochloride: Another potent inhibitor of cyclin-dependent kinases 2, 4, and 6, used in the treatment of hepatocellular carcinoma.
PD-0332991: A highly specific inhibitor for cyclin-dependent kinases 4 and 6, used in the treatment of breast cancer.
Selliciclib: Inhibits multiple cyclin-dependent kinases, including 1, 2, 5, 7, and 9, and is used in various cancer treatments.
Uniqueness
Cdk2/4/6-IN-2 is unique in its ability to simultaneously inhibit cyclin-dependent kinases 2, 4, and 6 with high potency. This broad-spectrum inhibition makes it particularly effective in targeting cancers that exhibit resistance to single kinase inhibitors. Its high selectivity and efficacy in preclinical models highlight its potential as a versatile anticancer agent .
Propiedades
Fórmula molecular |
C25H30FN9 |
|---|---|
Peso molecular |
475.6 g/mol |
Nombre IUPAC |
4-(4-fluoro-1-propan-2-ylimidazo[4,5-c]pyridin-6-yl)-N-[5-(4-propan-2-ylpiperazin-1-yl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C25H30FN9/c1-16(2)33-9-11-34(12-10-33)18-5-6-22(28-14-18)32-25-27-8-7-19(31-25)20-13-21-23(24(26)30-20)29-15-35(21)17(3)4/h5-8,13-17H,9-12H2,1-4H3,(H,27,28,31,32) |
Clave InChI |
UJXLNDHBAIXHQB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)C2=CN=C(C=C2)NC3=NC=CC(=N3)C4=NC(=C5C(=C4)N(C=N5)C(C)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B12406067.png)
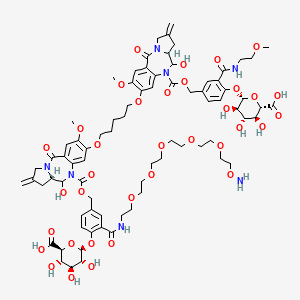


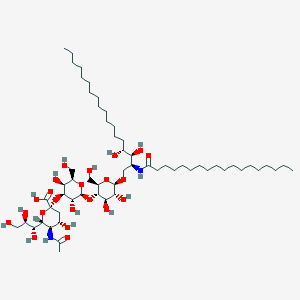
![2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-N,N'-dimethylpropanediamide](/img/structure/B12406099.png)

